DL-Threonine hemihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

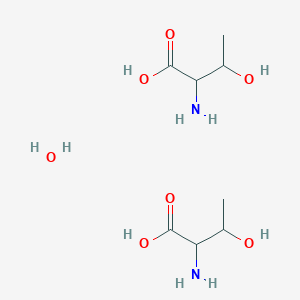

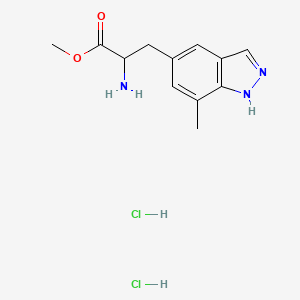

DL-Threonine hemihydrate is a racemic mixture of the amino acid threonine, which contains both the D- and L- isomers. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. The hemihydrate form indicates that the compound includes water molecules in its crystalline structure. Threonine is vital for various physiological functions, including immune response, liver function, and central nervous system support.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by amination. The process begins with the reaction of crotonic acid with mercuric acetate in methanol, followed by bromination using potassium bromide and bromine. The resulting bromo acids are then treated with concentrated ammonium hydroxide to yield DL-Threonine .

Industrial Production Methods: Industrial production of DL-Threonine often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and fermentation conditions. The produced threonine is then extracted and purified to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acetic anhydride and formic acid are used in substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: α-Ketobutyrate and ammonia.

Substitution: Various substituted threonine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

DL-Threonine hemihydrate has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Essential for studying protein structure and function, as it is a component of many proteins.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as amyotrophic lateral sclerosis and multiple sclerosis.

Industry: Used in the production of animal feed to ensure adequate threonine levels for optimal growth and health

Wirkmechanismus

DL-Threonine exerts its effects primarily through its role in protein biosynthesis. It is incorporated into proteins as directed by the genetic code. Threonine residues can undergo post-translational modifications such as phosphorylation and glycosylation, which are crucial for protein function and signaling pathways. The hydroxyl group in threonine allows it to participate in hydrogen bonding and other interactions that stabilize protein structures .

Vergleich Mit ähnlichen Verbindungen

L-Threonine: The L-isomer of threonine, which is biologically active and used in protein synthesis.

D-Threonine: The D-isomer, which is less common and not typically used in protein synthesis.

Serine: Another hydroxyl-containing amino acid with similar properties but differing in its side chain structure.

Uniqueness: DL-Threonine hemihydrate is unique due to its racemic nature, containing both D- and L- isomers. This property makes it useful in studies requiring a mixture of both isomers. Additionally, the hemihydrate form provides stability and ease of handling in various applications .

Eigenschaften

Molekularformel |

C8H20N2O7 |

|---|---|

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

2-amino-3-hydroxybutanoic acid;hydrate |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2 |

InChI-Schlüssel |

QMWHMAPAPXBPFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)

![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)

![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)

![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)

![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)

![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)

![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)